molecular formula C24H28ClNO2 B3976324 1-(dibenzylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

1-(dibenzylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Cat. No. B3976324
M. Wt: 397.9 g/mol
InChI Key: ZDMCLFFKNCXKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dibenzylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, commonly known as phenoxybenzamine, is a non-selective alpha-adrenergic antagonist that was first synthesized in the 1940s. It has been used primarily in the treatment of hypertension, pheochromocytoma, and in the management of symptoms associated with neuroendocrine tumors. In recent years, phenoxybenzamine has been the subject of scientific research, with increasing attention being paid to its potential applications in the field of cancer research.

Mechanism of Action

Phenoxybenzamine exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is through the inhibition of alpha-adrenergic receptors, which are known to play a role in tumor growth and metastasis. Additionally, phenoxybenzamine has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, phenoxybenzamine has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase blood flow to certain tissues, which may be beneficial in the treatment of conditions such as Raynaud's disease. Additionally, phenoxybenzamine has been used in the treatment of urinary retention, as it can relax smooth muscle in the bladder.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using phenoxybenzamine in lab experiments is its well-established safety profile. It has been used clinically for several decades and has been shown to have minimal side effects. Additionally, phenoxybenzamine is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using phenoxybenzamine in lab experiments is its non-selective nature, which may make it difficult to isolate specific effects.

Future Directions

There are several potential future directions for research on phenoxybenzamine. One area of interest is the development of more selective alpha-adrenergic antagonists that can target specific subtypes of alpha-adrenergic receptors. Additionally, research is needed to better understand the mechanisms underlying phenoxybenzamine's anti-cancer effects, which may lead to the development of more effective treatments for a variety of cancer types. Finally, there is a need for clinical trials to evaluate the safety and efficacy of phenoxybenzamine in the treatment of cancer.

Scientific Research Applications

Phenoxybenzamine has been the subject of scientific research for several decades, with a focus on its potential applications in the treatment of cancer. Research has shown that phenoxybenzamine has anti-proliferative effects on a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, phenoxybenzamine has been shown to inhibit the growth of neuroendocrine tumors, which are often difficult to treat using traditional chemotherapy.

properties

IUPAC Name

1-(dibenzylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2.ClH/c1-20-10-8-9-15-24(20)27-19-23(26)18-25(16-21-11-4-2-5-12-21)17-22-13-6-3-7-14-22;/h2-15,23,26H,16-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCLFFKNCXKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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